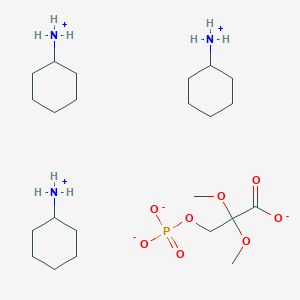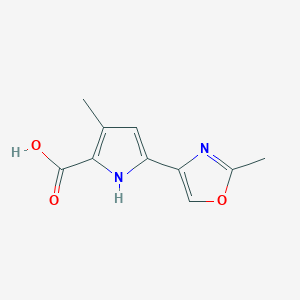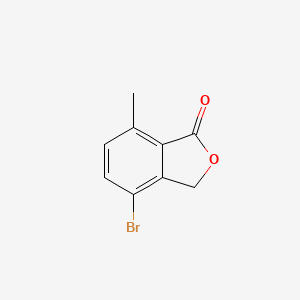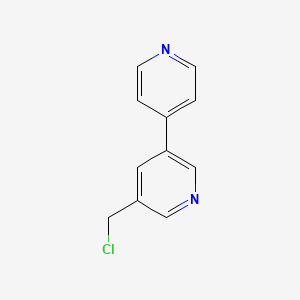
Cyclohexanaminium2,2-dimethoxy-3-(phosphonatooxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate is a chemical compound with the molecular formula C23H50N3O8P and a molecular weight of 527.63 g/mol . This compound is primarily used in research settings and has various applications in pharmaceuticals, agrochemicals, and advanced materials .
Méthodes De Préparation
The synthesis of Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate involves several steps. The synthetic routes typically include the reaction of cyclohexanamine with 2,2-dimethoxypropanoic acid, followed by phosphorylation to introduce the phosphonatooxy group. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C
Analyse Des Réactions Chimiques
Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphonatooxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate involves its interaction with specific molecular targets and pathways. The phosphonatooxy group plays a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes.
Comparaison Avec Des Composés Similaires
Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate can be compared with similar compounds such as:
Cyclohexanamine derivatives: These compounds share the cyclohexanamine core structure but differ in their functional groups.
Phosphonate esters: These compounds contain the phosphonatooxy group and are used in similar applications.
Dimethoxypropanoic acid derivatives: These compounds have the 2,2-dimethoxypropanoic acid moiety and are used in organic synthesis.
The uniqueness of Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate lies in its combination of functional groups, which confer specific reactivity and applications .
Propriétés
Formule moléculaire |
C23H50N3O8P |
|---|---|
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
cyclohexylazanium;2,2-dimethoxy-3-phosphonatooxypropanoate |
InChI |
InChI=1S/3C6H13N.C5H11O8P/c3*7-6-4-2-1-3-5-6;1-11-5(12-2,4(6)7)3-13-14(8,9)10/h3*6H,1-5,7H2;3H2,1-2H3,(H,6,7)(H2,8,9,10) |
Clé InChI |
KDLGSQCPSVLOIB-UHFFFAOYSA-N |
SMILES canonique |
COC(COP(=O)([O-])[O-])(C(=O)[O-])OC.C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)


![{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13031943.png)
![(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13031948.png)
![(2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid](/img/structure/B13031954.png)
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13031969.png)
![4-Methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13031975.png)

![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13031986.png)

![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13032000.png)

![[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL](/img/structure/B13032008.png)
